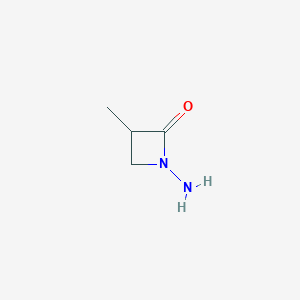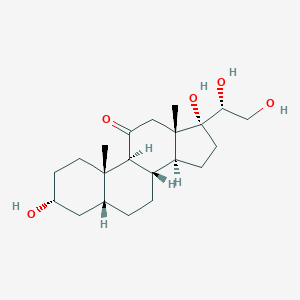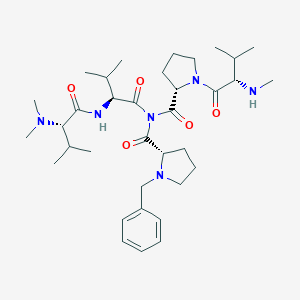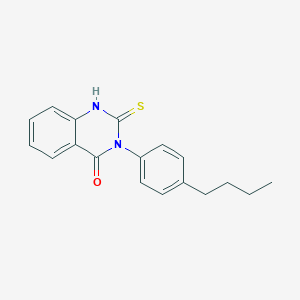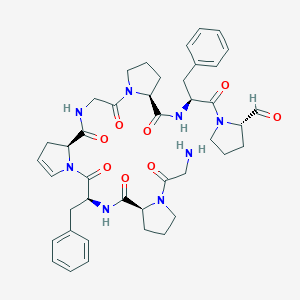![molecular formula C17H20Cl2N2O2 B145641 [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate CAS No. 131549-86-5](/img/structure/B145641.png)
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate, also known as BCIM, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. BCIM is a derivative of imidazole, a heterocyclic organic compound that has been widely used in the pharmaceutical industry. In
Wirkmechanismus
The mechanism of action of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to activate the p53 pathway, which leads to cell cycle arrest and apoptosis. In cardiovascular diseases, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to activate the nitric oxide pathway, which leads to vasodilation and reduced blood pressure. In neurological disorders, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to activate the Nrf2 pathway, which leads to neuroprotection and improved cognitive function.
Biochemische Und Physiologische Effekte
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to have various biochemical and physiological effects. In cancer cells, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor size. In cardiovascular diseases, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to reduce blood pressure, improve endothelial function, and inhibit platelet aggregation. In neurological disorders, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to improve cognitive function, reduce oxidative stress, and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in lab experiments is its high potency and selectivity. [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of using [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate. One direction is to investigate the use of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in combination with other drugs for cancer treatment. Another direction is to explore the use of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in the treatment of other neurological disorders, such as Alzheimer's disease. Additionally, the development of new synthesis methods for [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate with improved yield and solubility could facilitate its use in future research.
Synthesemethoden
The synthesis of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate involves the reaction of 2-chlorobenzyl chloride with butylamine to form 2-butylbenzyl chloride. This intermediate is then reacted with imidazole in the presence of potassium carbonate to form [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate. The yield of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate is around 60% using this method.
Wissenschaftliche Forschungsanwendungen
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been investigated for its potential therapeutic applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular diseases, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to have vasodilatory effects and reduce blood pressure. In neurological disorders, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
CAS-Nummer |
131549-86-5 |
|---|---|
Produktname |
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate |
Molekularformel |
C17H20Cl2N2O2 |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
[2-butyl-5-chloro-1-[(2-chlorophenyl)methyl]imidazol-4-yl]methyl acetate |
InChI |
InChI=1S/C17H20Cl2N2O2/c1-3-4-9-16-20-15(11-23-12(2)22)17(19)21(16)10-13-7-5-6-8-14(13)18/h5-8H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
WBFAHXKJEZSANA-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)Cl)COC(=O)C |
Kanonische SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)Cl)COC(=O)C |
Andere CAS-Nummern |
131549-86-5 |
Synonyme |
(4-(2-n-butyl-5-chloro-1-(2-chlorobenzyl)imidazolyl)methyl) acetate 4-BCCIMA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



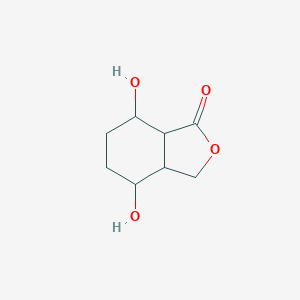
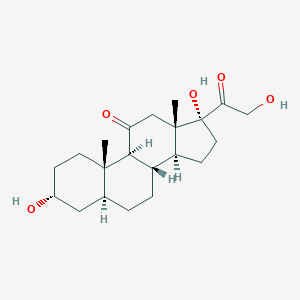
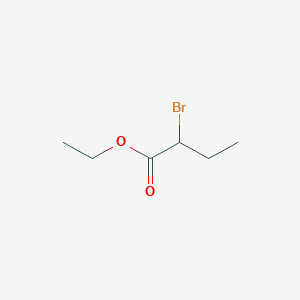
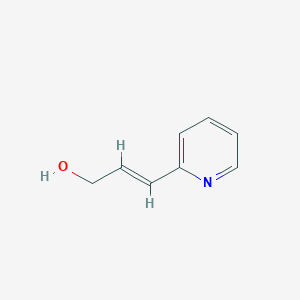
![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)
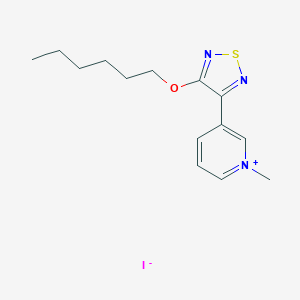
![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)
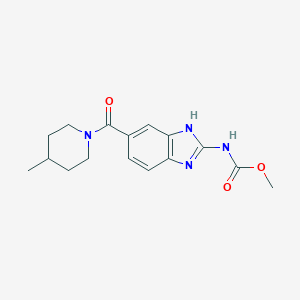
![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)
